molecular formula C13H11BrN2O2S B11988193 4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide

4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide

Cat. No.: B11988193
M. Wt: 339.21 g/mol
InChI Key: VMZOLDHBHAOFQB-UHFFFAOYSA-N
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Description

4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide is a Schiff base compound derived from the condensation of 4-bromobenzaldehyde and sulfanilamide. Schiff bases are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide typically involves the condensation reaction between 4-bromobenzaldehyde and sulfanilamide in the presence of an acid or base catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at room temperature or under reflux conditions . The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors could be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide involves its ability to form complexes with metal ions, which can enhance its biological activity. The Schiff base moiety can coordinate with metal ions through the nitrogen and oxygen atoms, forming stable complexes that can interact with biological targets . These metal complexes can inhibit enzymes or disrupt cellular processes, leading to antibacterial, antifungal, or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-(4-bromophenyl)methylidene]amino}benzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets. Additionally, the Schiff base moiety provides a versatile platform for further functionalization and derivatization, allowing for the development of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C13H11BrN2O2S

Molecular Weight

339.21 g/mol

IUPAC Name

4-[(4-bromophenyl)methylideneamino]benzenesulfonamide

InChI

InChI=1S/C13H11BrN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-9H,(H2,15,17,18)

InChI Key

VMZOLDHBHAOFQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)Br

Origin of Product

United States

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